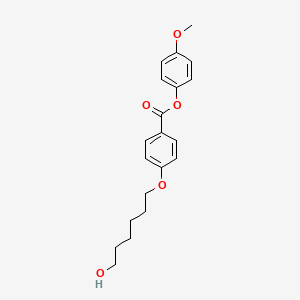

4-(6-Hydroxyhexyloxy)benzoic Acid 4-Methoxyphenyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

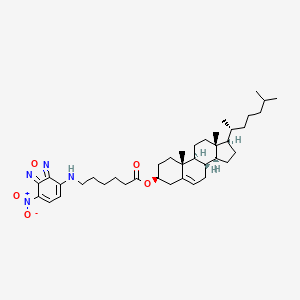

“4-(6-Hydroxyhexyloxy)benzoic Acid 4-Methoxyphenyl Ester” is a chemical compound with the molecular formula C20H24O5 . It has a molecular weight of 344.4 . This compound appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of “4-(6-Hydroxyhexyloxy)benzoic Acid 4-Methoxyphenyl Ester” consists of a benzoic acid moiety linked to a methoxyphenyl group through an ester bond . The benzoic acid moiety is further linked to a hydroxyhexyl group through an ether bond .Physical And Chemical Properties Analysis

“4-(6-Hydroxyhexyloxy)benzoic Acid 4-Methoxyphenyl Ester” has a melting point of 100°C . It appears as a white to almost white powder or crystal . The compound has a molecular weight of 344.4 .Applications De Recherche Scientifique

Synthesis of Novel Compounds : This chemical is used in the synthesis of new compounds. For instance, Agekyan and Mkryan (2015) demonstrated its use in the synthesis of p-aminobenzoic acid diamides, which are important in various chemical applications (Agekyan & Mkryan, 2015).

Liquid Crystalline Properties : It is used in the study of liquid crystals. Thaker et al. (2012) synthesized homologous series containing this compound to examine their mesomorphic behavior, which is crucial in the field of materials science (Thaker et al., 2012).

Mitsunobu Reaction : This compound is used in Mitsunobu reactions, which are key in organic synthesis. Muramoto et al. (2013) utilized 4-(Diphenylphosphino)benzoic Acid in such reactions to achieve specific stereochemical outcomes (Muramoto et al., 2013).

Polymeric Media : It has applications in polymer chemistry. Höfler et al. (2008) investigated its use in the photo-Fries rearrangement within polymeric media, which has implications for materials science and engineering (Höfler et al., 2008).

Synthesis of Aromatic Esters : It is also used in the eco-friendly synthesis of some aromatic esters, as shown by Villa et al. (2005), which are important in cosmetic ingredients (Villa et al., 2005).

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Given its structural similarity to benzoic acid derivatives, it may interact with similar targets and pathways

Biochemical Pathways

Benzoic acid derivatives are known to be involved in a variety of biochemical pathways, including those related to inflammation, pain sensation, and cellular metabolism

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-(6-Hydroxyhexyloxy)benzoic Acid 4-Methoxyphenyl Ester” are currently unknown. The compound’s molecular weight (344.41 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration Its hydroxy and ester functional groups could potentially undergo metabolic transformations in the liver.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. It’s possible that the compound could have effects similar to other benzoic acid derivatives, which can include anti-inflammatory, analgesic, and metabolic effects . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the compound’s pKa value of 4.48 suggests that it will exist primarily in its deprotonated, or ionized, form at physiological pH (7.4). This could potentially affect its absorption and distribution within the body. The compound’s stability at various temperatures and conditions is also an important factor to consider, but specific data for this compound is currently unavailable.

Propriétés

IUPAC Name |

(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-23-17-10-12-19(13-11-17)25-20(22)16-6-8-18(9-7-16)24-15-5-3-2-4-14-21/h6-13,21H,2-5,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTALHXKXPIECT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659919 |

Source

|

| Record name | 4-Methoxyphenyl 4-[(6-hydroxyhexyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137407-31-9 |

Source

|

| Record name | 4-Methoxyphenyl 4-[(6-hydroxyhexyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)